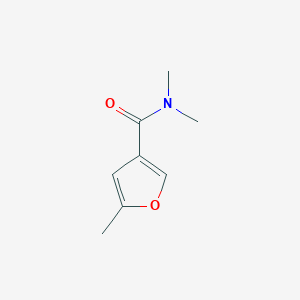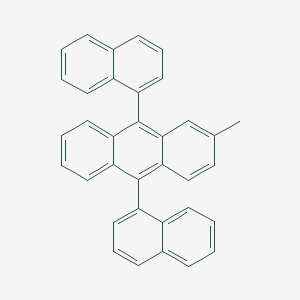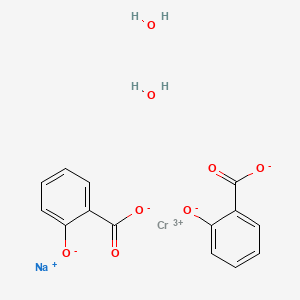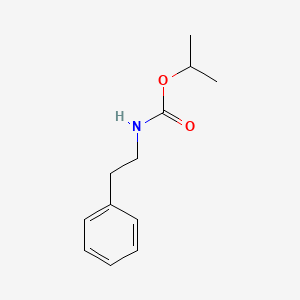
Carbamic acid, phenethyl-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, phenethyl-, isopropyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and phenethyl alcohol, with an isopropyl group attached to the ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including carbamic acid, phenethyl-, isopropyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, phenethyl alcohol reacts with isopropyl chloroformate under basic conditions to form the desired ester. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of esters often involves the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, phenethyl alcohol and isopropyl carbamate can be used as starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base such as sodium hydroxide (NaOH).
Reduction: Involves reducing agents like LiAlH4.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.
Major Products Formed
Hydrolysis: Produces phenethyl alcohol and isopropyl carbamate.
Reduction: Yields phenethyl alcohol.
Transesterification: Forms different esters depending on the alcohol used.
Applications De Recherche Scientifique
Carbamic acid, phenethyl-, isopropyl ester has various applications in scientific research:
Mécanisme D'action
The mechanism of action of carbamic acid, phenethyl-, isopropyl ester involves its interaction with various molecular targets and pathways. For instance, it may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. Additionally, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an isopropyl group.
Ethyl carbamate: Another ester of carbamic acid with different alkyl groups.
Methyl carbamate: A simpler ester with a methyl group.
Uniqueness
Carbamic acid, phenethyl-, isopropyl ester is unique due to its specific combination of phenethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to other carbamate esters. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63982-24-1 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
propan-2-yl N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Clé InChI |
HZMHUMWAGBXLBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


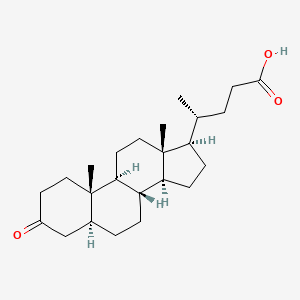
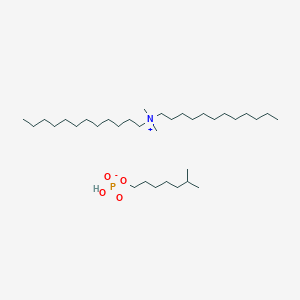
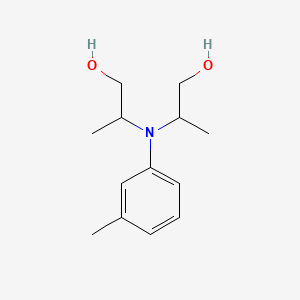

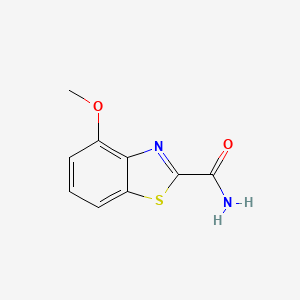

plumbane](/img/structure/B13771670.png)
